molecular formula C5H8Br2 B1278821 1,1-Bis(bromomethyl)cyclopropane CAS No. 29086-41-7

1,1-Bis(bromomethyl)cyclopropane

Cat. No.: B1278821
CAS No.: 29086-41-7
M. Wt: 227.92 g/mol
InChI Key: GJCHFNVRRQTXHL-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)cyclopropane is an organic compound with the molecular formula C5H8Br2. It consists of a cyclopropane ring with two bromomethyl groups attached to the same carbon atom.

Biochemical Analysis

Biochemical Properties

1,1-Bis(bromomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a reactant in the preparation of nitro-substituted triangulanes . The compound interacts with various enzymes and proteins, primarily through its bromomethyl groups, which can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Over extended periods, it may undergo degradation, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can induce persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce subtle changes in cellular function and metabolism, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of this compound can cause adverse effects such as tissue damage and disruption of normal cellular processes . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the breakdown of bromomethyl groups, leading to the formation of reactive intermediates. These intermediates can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bromomethyl groups can facilitate its binding to specific transporters, allowing it to be taken up by cells and distributed to various cellular compartments. This distribution can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biomolecules. For example, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

1,1-bis(bromomethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCHFNVRRQTXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452195
Record name 1,1-bis(bromomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29086-41-7
Record name 1,1-Bis(bromomethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29086-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis-(bromomethyl)-cyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029086417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-bis(bromomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis-(Bromomethyl)-cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major reaction pathways observed for 1,1-Bis(bromomethyl)cyclopropane under reductive conditions?

A1: Research indicates that the reduction of this compound primarily proceeds through pathways involving the opening and expansion of the cyclopropane ring. [] This is in contrast to the formation of a second three-membered ring, yielding vinylspiropentane, which occurs with low yield. [] The proposed mechanism suggests a radical-based reaction. []

Q2: Can you elaborate on the use of this compound in the synthesis of other compounds?

A2: this compound serves as a precursor for synthesizing various compounds. For example, reacting it with triphenylphosphine results in the nucleophilic cleavage of the cyclopropane ring, demonstrating its reactivity. [] This highlights the susceptibility of even non-activated cyclopropanes to ring-opening reactions under specific conditions. [] Additionally, it can be used to synthesize 2-vinyl-1,1-bis(hydroxymethyl)cyclopropane, a precursor for more complex molecules. []

Q3: What insights did computational chemistry provide about the reaction mechanisms of this compound?

A3: The FLAMINGO program system was employed to predict the reaction mechanisms of this compound. [] The computational study proposed a mixed anionic and radical mechanism, suggesting multiple pathways are possible depending on reaction conditions. [] This highlights the value of computational tools in elucidating complex reaction mechanisms.

Q4: Are there any interesting photochemical reactions involving this compound?

A4: Yes, 2-Vinyl-1,1-bis(bromomethyl)cyclopropane, a derivative, undergoes a facile photochemical rearrangement to form 6-Bromo-2-(bromomethyl)hexa-1,4-diene. [] This example illustrates the potential for light-induced transformations in this class of compounds.

Q5: What electrochemical methods have been explored to study this compound?

A5: Controlled-potential electrolytic reduction has been employed to study the electrochemical behavior of this compound. [, ] This technique allows for precise control over the reaction conditions, enabling researchers to investigate specific electron transfer processes.

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